N-[4-(benzyloxy)phenyl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide: is a complex molecule that combines elements from different chemical classes. Let’s break down its structure:
- The benzyloxyphenyl group contributes aromaticity and potential binding interactions.
- The 5-fluoro-1H-indol-3-yl moiety introduces heterocyclic features and may play a role in biological activity.
- The pyrrolidine-3-carboxamide portion provides a cyclic amide scaffold.
Chemical Reactions Analysis
Reactions::
Oxidation: The benzyloxyphenyl group could undergo oxidation (e.g., using KMnO₄ or PCC) to form a benzoic acid derivative.
Reduction: Reduction of the carbonyl group in the pyrrolidine ring could yield the corresponding alcohol.
Substitution: The fluorine atom in the indole ring may participate in nucleophilic substitution reactions.
Oxidation: KMnO₄ (potassium permanganate) or PCC (pyridinium chlorochromate).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
- Oxidation: Benzoic acid derivative.
- Reduction: Alcohol derivative.
- Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, such as anticancer, antiviral, or anti-inflammatory effects.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Study its interactions with cellular targets and pathways.
Mechanism of Action
The exact mechanism remains elusive, but researchers could investigate its binding to specific receptors, enzymatic inhibition, or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C28H26FN3O3 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C28H26FN3O3/c29-22-6-11-26-25(15-22)20(16-30-26)12-13-32-17-21(14-27(32)33)28(34)31-23-7-9-24(10-8-23)35-18-19-4-2-1-3-5-19/h1-11,15-16,21,30H,12-14,17-18H2,(H,31,34) |
InChI Key |
SEASDYZXGKXZTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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